3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

Übersicht

Beschreibung

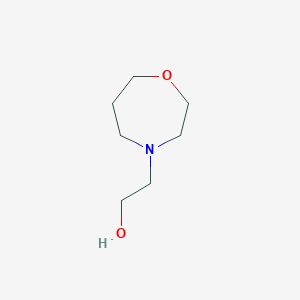

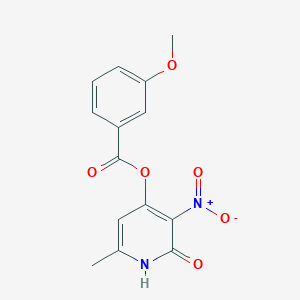

3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol is a chemical compound with the molecular formula C6H12F3NO and a molecular weight of 171.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol is represented by the formula C6H12F3NO . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol are as follows :Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Complex Formation : The compound 2,3-Epoxyperfluoro-2-methylpentane, which shares some structural similarities with 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol, reacts with thiourea and urea to yield unexpected products. These products result from rearrangement and intramolecular cleavage processes. Additionally, a stable fluorine-containing chelate complex was obtained from one of these products (Filyakova et al., 2011).

Extraction and Separation of Elements : 4-Methylpentan-2-ol, another structurally similar compound, has been used for the quantitative extraction of iron(III) from hydrochloric acid. The extracted iron(III) is then stripped with water and determined titrimetrically (Gawali & Shinde, 1974).

Microbial Fermentation for Biofuel Production : Pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are structurally related to 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol, are considered for biofuel applications. These isomers are produced through microbial fermentation and metabolic engineering, although the current production levels are not yet practical for industrial applications (Cann & Liao, 2009).

Synthesis of Optical Isomers : The synthesis and characterization of optical isomers of compounds like 2-amino-3-methylbutane and 2-amino-4-methylpentane, which are closely related to the compound , have been studied. These studies involve the use of asymmetric stationary phases in gas chromatography (Rubinstein, Feibush, & Gil-av, 1973).

Discovery of Nitrogenous Compounds from Deep Sea Fungi : Nitrogenous compounds structurally similar to 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol have been isolated from deep sea-derived fungi. These compounds, including new natural compounds and amino acid derivatives, were evaluated for their cytotoxic and antiviral activities (Luo, Zhou, & Liu, 2018).

Eigenschaften

IUPAC Name |

3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXBVHOIDJALEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol | |

CAS RN |

161787-73-1 | |

| Record name | 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)

![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)

![6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2832858.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)

![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)

![N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2832873.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2832874.png)